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Compound of Interest

Compound Name: 7-Hydroxyisoquinoline

Cat. No.: B3043168 Get Quote

7-Hydroxyisoquinoline (CAS No. 7651-83-4) is a heterocyclic aromatic organic compound

with the molecular formula C₉H₇NO.[1][2][3] As an isomer of the more commonly studied

quinolinols, it possesses a unique structural arrangement where a hydroxyl group is substituted

at the 7th position of the isoquinoline ring. This specific substitution pattern imparts a distinct

set of physicochemical properties that are of significant interest to researchers in medicinal

chemistry, materials science, and synthetic chemistry. Its utility has been demonstrated in the

synthesis of more complex molecules, including derivatives for optical switching applications

and as a key intermediate in drug discovery programs.[2]

This guide provides a comprehensive overview of the core physicochemical properties of 7-
Hydroxyisoquinoline, grounded in established analytical techniques. We will delve into the

causality behind experimental choices and provide detailed, field-proven protocols for their

determination, offering a self-validating framework for researchers and drug development

professionals.

Core Physicochemical Characteristics
The fundamental physical and chemical properties of a compound dictate its behavior in

various systems, from reaction vessels to biological matrices. Understanding these parameters

is critical for predicting solubility, absorption, reactivity, and overall suitability for a given

application.
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The primary physicochemical data for 7-Hydroxyisoquinoline are summarized in the table

below. These values serve as a critical baseline for experimental design and computational

modeling.

Property Value Source(s)

Molecular Formula C₉H₇NO [1][2][3]

Molecular Weight 145.16 g/mol [1][2][3][4]

Appearance

Off-white to light yellow or

cream to brown crystalline

powder

[2][5]

Melting Point 226-228 °C [2][4]

Boiling Point 264.27 °C (rough estimate) [2][6]

pKa 5.68 (at 20 °C) [2][7]

Solubility

Soluble in methanol,

concentrated sulfuric acid, and

DMSO.[2][4][7][8][9]

Experimental Determination of Core Properties
The trustworthiness of physicochemical data hinges on the robustness of the methodologies

used for their determination. This section details the standard, validated protocols for

measuring the key properties of 7-Hydroxyisoquinoline.

Melting Point Determination: The Capillary Method
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range

typically signifies high purity, whereas a broad and depressed range suggests the presence of

impurities.[10] The capillary method remains the gold standard for its simplicity and accuracy.

[11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3043168?utm_src=pdf-body
https://m.chemicalbook.com/ProductMSDSDetailCB8195380_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm
https://pubchem.ncbi.nlm.nih.gov/compound/7-Isoquinolinol
https://m.chemicalbook.com/ProductMSDSDetailCB8195380_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm
https://pubchem.ncbi.nlm.nih.gov/compound/7-Isoquinolinol
https://www.fishersci.ca/shop/products/7-hydroxyisoquinoline-97-thermo-scientific/p-7058471
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm
https://www.thermofisher.com/order/catalog/product/L17067.03
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm
https://www.fishersci.ca/shop/products/7-hydroxyisoquinoline-97-thermo-scientific/p-7058471
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8195380.aspx
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6166162_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm
https://www.fishersci.ca/shop/products/7-hydroxyisoquinoline-97-thermo-scientific/p-7058471
https://m.chemicalbook.com/ProductChemicalPropertiesCB6166162_EN.htm
https://www.caymanchem.com/product/14557/pb-22-7-hydroxyisoquinoline-isomer
https://www.medchemexpress.com/5-hydroxyisoquinoline.html
https://www.benchchem.com/product/b3043168?utm_src=pdf-body
https://www.sserc.org.uk/resources/chemistry-resources/chemistry-skills/melting-point-determination/
https://www.thinksrs.com/downloads/pdfs/applicationnotes/MPProcedure.pdf
https://www.westlab.com/blog/measuring-melting-point
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:
Finely crush the

7-Hydroxyisoquinoline sample.

Capillary Loading:
Pack the powdered sample

into a capillary tube to a
height of 2-3 mm.

Apparatus Setup:
Place the capillary into the
heating block of a melting

point apparatus.

Rapid Heating (Optional):
Heat rapidly to find an

approximate melting point.
Initial Run

Precise Measurement:
Cool and use a new sample.

Heat at a slow rate
(1-2 °C/min) near the

approximate melting point.Precise Run

Refinement

Data Recording:
Record T1 (onset of melting)

and T2 (completion of melting).
The melting range is T1-T2.

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination via the Capillary Method.

Sample Preparation: Ensure the 7-Hydroxyisoquinoline sample is a fine, homogenous

powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure

efficient and uniform heat transfer.[11]

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample.

Invert the tube and tap the sealed bottom on a hard surface to tightly pack the powder. A

packing height of 2-4 mm is ideal.[11]

Initial Determination (Optional but Recommended): Place the loaded capillary into the

heating block. Heat at a rapid rate (e.g., 10°C/min) to quickly establish an approximate

melting range. This saves time during precise measurements.[10]

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat the block to

about 15-20°C below the approximate melting point found in the previous step.

Data Acquisition: Reduce the heating rate to 1-2°C per minute to allow for thermal

equilibrium. Observe the sample through the magnifying lens.

Recording: Record the temperature at which the first drop of liquid appears (T1) and the

temperature at which the last solid particle melts (T2). The melting range is reported as T1-

T2. For a pure compound, this range should be narrow (0.5-1.0°C).

Acidity Constant (pKa) Determination: Potentiometric
Titration
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The pKa value is a measure of the acidity of the hydroxyl group and the basicity of the

isoquinoline nitrogen. It is crucial for predicting the ionization state of the molecule at a given

pH, which profoundly influences its solubility, permeability, and receptor-binding interactions.

Potentiometric titration is a highly accurate method for determining pKa.[13][14] It involves

monitoring pH changes as a titrant is added to the sample solution.[13] The pKa corresponds to

the pH at the half-equivalence point.[15]

Preparation:
Prepare a ~1mM solution of

7-Hydroxyisoquinoline in water
with constant ionic strength (0.15 M KCl).

Initial pH Adjustment:
Adjust the solution to an

acidic pH (e.g., pH 2) with
0.1 M HCl.

Titration:
Titrate the solution by adding

small, precise aliquots of
0.1 M NaOH.

pH Monitoring:
Record the pH with a calibrated

meter after each addition,
allowing the reading to stabilize.

Data Plotting:
Plot pH (y-axis) versus the

volume of NaOH added (x-axis)
to generate a titration curve.

pKa Calculation:
Identify the inflection point

(equivalence point). The pH at
half the equivalence volume is the pKa.
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Caption: Workflow for pKa Determination via Potentiometric Titration.

System Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and

10 to ensure accurate measurements.[13]

Solution Preparation: Prepare a solution of 7-Hydroxyisoquinoline (e.g., 1 mM) in purified

water. To maintain a constant ionic strength throughout the titration, add potassium chloride

to a final concentration of 0.15 M.[13]

Initial State: Place the solution in a jacketed vessel maintained at a constant temperature

(e.g., 20°C). Purge with nitrogen to remove dissolved CO₂. Acidify the solution to

approximately pH 2 with 0.1 M HCl.[13]

Titration: Begin the titration by adding small, precise increments of a standardized 0.1 M

NaOH solution.

Data Collection: After each addition of NaOH, allow the pH reading to stabilize (drift < 0.01

pH units/minute) before recording the pH and the total volume of titrant added.[13] Continue

until the pH reaches approximately 12.

Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting

sigmoid curve will show an inflection point, which is the equivalence point. Determine the
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volume of NaOH at this point. The pKa is the pH value on the curve that corresponds to

exactly half of this volume.[15] Perform at least three titrations to ensure reproducibility.[13]

Aqueous Solubility: The Shake-Flask Method
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation

feasibility. The shake-flask method is considered the "gold standard" for determining

thermodynamic equilibrium solubility.[16] It measures the concentration of a saturated solution

after the compound has been allowed to equilibrate with the solvent over an extended period.

[17]

Sample Addition:
Add an excess amount of solid
7-Hydroxyisoquinoline to a vial

containing the aqueous buffer (e.g., PBS pH 7.4).

Equilibration:
Seal the vial and shake or agitate

at a constant temperature
for an extended period (e.g., 24 hours)

to reach equilibrium.

Phase Separation:
Filter the suspension through a
0.45 µm filter or centrifuge at

high speed to remove all
undissolved solid.

Quantification:
Prepare a standard curve.

Measure the concentration of the
dissolved compound in the clear

filtrate/supernatant using
UV-Vis spectroscopy or LC-MS.

Solubility Calculation:
Calculate the concentration

against the standard curve to
determine the equilibrium solubility.
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Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Preparation: Add an excess of solid 7-Hydroxyisoquinoline to a vial containing a precise

volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess

solid is crucial to ensure a saturated solution is formed.

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled

environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is

reached, typically 24 hours or more.[17]

Separation: After incubation, separate the undissolved solid from the solution. This is

typically done by filtering the suspension through a low-binding 0.45 µm syringe filter or by

high-speed centrifugation to pellet the solid.[16][17]

Quantification: Prepare a series of calibration standards of 7-Hydroxyisoquinoline of known

concentrations in the same buffer (potentially with a small amount of co-solvent like DMSO to

ensure initial dissolution).
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Analysis: Analyze the clear filtrate (or supernatant) and the calibration standards using a

suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, to determine the

concentration of the dissolved compound.[17] The measured concentration represents the

thermodynamic solubility.

Spectroscopic Profile
Spectroscopic data provides a structural fingerprint of a molecule.

UV-Vis Spectroscopy: In a related derivative, UV absorbance maxima (λmax) were noted at

218 nm and 295 nm, which are characteristic of the aromatic isoquinoline system.[8]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions

for O-H stretching (broad band, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100

cm⁻¹), C=C and C=N ring stretching (~1500-1600 cm⁻¹), and C-O stretching (~1200-1300

cm⁻¹).[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will display

distinct signals for the aromatic protons on the isoquinoline ring system, typically in the 7.0-

9.0 ppm range, with their specific chemical shifts and coupling patterns providing detailed

structural information.[20]

Stability and Handling
7-Hydroxyisoquinoline is generally stable under normal laboratory conditions, including

standard temperatures and pressures.[1] It should be stored in a cool, dry place in a tightly

sealed container, preferably under an inert atmosphere, to prevent potential degradation.[2][6]

It is incompatible with strong oxidizing agents, which could lead to decomposition.[1] Standard

personal protective equipment should be worn when handling the compound.

Conclusion
The physicochemical properties of 7-Hydroxyisoquinoline—its defined melting point, specific

pKa, and characteristic solubility profile—collectively form a foundational dataset for its

application in scientific research. The experimental protocols detailed in this guide provide a

validated framework for researchers to verify these properties and to characterize novel

derivatives. A thorough understanding of this profile is indispensable for leveraging 7-
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Hydroxyisoquinoline as a versatile building block in the development of new pharmaceuticals

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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